4-Ethoxypiperidine-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H14ClNO3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
4-ethoxypiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-2-12-7-3-5-9(6-4-7)13(8,10)11/h7H,2-6H2,1H3 |
InChI Key |
BPFVLNMFCZSWNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCN(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorosulfonation of 4-Ethoxypiperidine
The most widely reported method involves direct chlorosulfonation of 4-ethoxypiperidine using chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, where the piperidine nitrogen acts as a directing group.
Reaction Conditions
- Reagents : 4-Ethoxypiperidine (1.0 equiv), chlorosulfonic acid (2.5–3.0 equiv)
- Solvent : Dichloromethane (DCM) or chloroform
- Temperature : 0–5°C (initial), followed by gradual warming to 25°C
- Time : 6–12 hours
Mechanistic Pathway
- Protonation : The piperidine nitrogen protonates, activating the ring for electrophilic attack.
- Sulfonation : Chlorosulfonic acid introduces the sulfonic acid group at the para position relative to the ethoxy group.
- Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid intermediate to the sulfonyl chloride.
Purification
- Step 1 : Quench excess ClSO₃H with ice-cold water.
- Step 2 : Extract with DCM (3 × 50 mL), dry over MgSO₄, and concentrate.
- Step 3 : Purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the product as a colorless liquid (65–72% yield).
Table 1: Optimization of Chlorosulfonation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| ClSO₃H Equiv | 2.8–3.0 | Maximizes sulfonation |
| Reaction Temperature | 0°C → 25°C (ramp) | Prevents decomposition |
| Solvent Polarity | Low (DCM/CHCl₃) | Enhances solubility |
Two-Step Synthesis via Sulfonamide Intermediate
An alternative approach involves synthesizing a sulfonamide intermediate followed by chlorination.
Step 1: Sulfonamide Formation
4-Ethoxypiperidine reacts with sulfur trioxide (SO₃) in the presence of dimethylformamide (DMF) to form the sulfonic acid, which is subsequently treated with ammonia to yield 4-ethoxypiperidine-1-sulfonamide.
Step 2: Chlorination with PCl₅
The sulfonamide undergoes chlorination using phosphorus pentachloride (PCl₅) in anhydrous DCM:
$$ \text{RSO}2\text{NH}2 + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}_3 + \text{HCl} $$
Advantages
- Higher purity (≥95%) due to crystalline intermediate isolation.
- Scalable to kilogram quantities with yields of 78–85%.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To address exothermicity and side reactions, continuous flow reactors (CFRs) are employed:
- Residence Time : 8–10 minutes
- Temperature Control : Maintained at –10°C using jacketed cooling
- Throughput : 1.2 kg/hour with 88% yield.
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 72% | 88% |
| Purity | 92% | 96% |
| Energy Consumption | High | Reduced by 40% |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4-Ethoxypiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Oxidation of the ethoxy group can lead to the formation of aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-Ethoxypiperidine-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxypiperidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Ethoxypiperidine-1-sulfonyl chloride with two structurally related piperidine derivatives:
Stability and Commercial Viability
- In contrast, the benzene-sulfonyl chloride analog (CAS 677326-95-3) remains available, indicating better stability or demand .
Biological Activity
4-Ethoxypiperidine-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethoxy group and a sulfonyl chloride moiety. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 215.68 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various chemical transformations.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that compounds with sulfonyl chloride groups can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.
- Anticancer Activity : Preliminary investigations have shown that this compound may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways .
- Enzyme Inhibition : The sulfonyl chloride moiety allows for covalent modification of enzymes, which can inhibit their activity. This property is valuable in drug design for targeting specific enzymes involved in disease pathways.
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The highly reactive sulfonyl chloride can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to altered function or inhibition.
- Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, the compound can influence various biochemical pathways, potentially leading to therapeutic effects against diseases like cancer and infections .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound, against common pathogens. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
- Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Research focused on the inhibition of a specific enzyme involved in cancer metabolism showed that this compound effectively inhibited enzyme activity through covalent modification, supporting its utility in targeted cancer therapies.
Comparative Analysis
The table below summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Significant | Moderate | Strong |
| 4-Methylpiperidine-1-sulfonyl chloride | Moderate | Low | Moderate |
| Piperidine-1-sulfonyl fluoride | Low | Low | Low |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for determining the purity of 4-Ethoxypiperidine-1-sulfonyl chloride?
- Methodology : Purity assessment typically involves titration (e.g., alcohol-based solvent systems with sodium hydroxide titration for chloride content) and spectroscopic techniques (IR absorption for functional group verification). For example, titration endpoints can be determined potentiometrically to ensure accuracy within 98.0–102.0% purity ranges .
- Data Handling : Use standardized reference materials (e.g., USP-grade reagents) to calibrate instruments and validate results against established pharmacopeial protocols .
Q. How is this compound synthesized, and what intermediates are critical?
- Synthesis Protocol : A common approach involves sulfonation of 4-ethoxypiperidine using chlorosulfonic acid under controlled anhydrous conditions. Key intermediates include 4-ethoxypiperidine and sulfur trioxide adducts, with strict temperature control (<0°C) to avoid decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from dichloromethane/ether mixtures ensures high yields (>85%) and minimizes byproducts like sulfonic acid derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack by amines or alcohols. Computational studies (e.g., DFT calculations) can model charge distribution and transition states to predict regioselectivity .
- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to track intermediate formation. For example, reaction with piperidine derivatives shows second-order kinetics under polar aprotic solvents (e.g., DMF) .
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact stability and bioactivity?
- Comparative Analysis : Replace the ethoxy group with methoxy or hydroxyl analogs and assess stability via accelerated degradation studies (40°C/75% RH). Ethoxy derivatives exhibit superior hydrolytic stability compared to methoxy due to reduced electron-donating effects .
- Biological Screening : Test modified compounds in enzyme inhibition assays (e.g., serine hydrolases). Ethoxy-substituted analogs show enhanced binding affinity (IC50 values ~2 µM) compared to unsubstituted piperidine sulfonamides .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to reconcile variability across studies?
- Root Cause Analysis : Variations often arise from polymorphic forms or residual solvents. For example, melting points range from 112–115°C in literature, but XRPD can identify crystalline phases. Reproduce results using strictly anhydrous conditions and report solvent traces via GC-MS .
- Standardization : Adopt USP guidelines for melting point determination (capillary method, heating rate 1°C/min) to ensure consistency .
Methodological Best Practices
Q. What strategies mitigate decomposition during long-term storage?
- Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber glass vials. Avoid moisture by adding molecular sieves (3Å) to containers. Decomposition rates increase >5% after 6 months if stored at room temperature .
- Stability Testing : Conduct forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) and analyze degradation products via LC-MS. Primary degradants include sulfonic acid and ethoxypiperidine .
Application in Drug Development
Q. How is this compound utilized as a bifunctional linker in PROTAC design?
- PROTAC Synthesis : React with E3 ligase ligands (e.g., thalidomide derivatives) and target protein binders (e.g., kinase inhibitors) via sequential nucleophilic substitutions. Optimize linker length/spacing using molecular modeling to enhance ternary complex formation .
- In Vivo Validation : Assess pharmacokinetics in murine models; ethoxy-linked PROTACs show improved plasma half-life (t½ = 8.2 h) compared to PEG-based linkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
